2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl-
Overview
Description
2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of multiple halogen atoms, including bromine and fluorine, as well as trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a precursor compound undergoes halogen exchange to introduce the bromine and fluorine atoms. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium fluoride (TBAF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Scientific Research Applications
2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a probe in biological studies to investigate the effects of halogenated compounds on biological systems.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-fluorobicyclo[2.2.1]heptane: A similar compound with a fluorine atom in the bicyclic structure.
3-fluoropentane: Another fluorinated compound with a simpler structure.
1-fluoro-1-phenylhexane: A fluorinated compound with an aromatic ring.
Uniqueness
2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl- is unique due to its combination of multiple halogen atoms and trifluoromethyl groups within a bicyclic framework. This structural complexity imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF7N/c9-4-2-1-3(10)5(4)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLGKWBLPLOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1F)NC2(C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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